![molecular formula C16H19F3N6O B5672079 4-{5-[3-(cyclopropylmethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyrimidin-2-yl}morpholine](/img/structure/B5672079.png)
4-{5-[3-(cyclopropylmethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyrimidin-2-yl}morpholine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the given chemical structure often involves multi-step processes, including condensation reactions, chlorination, nucleophilic substitution, and cyclization. For instance, derivatives of morpholine and pyrimidine can be synthesized through methods that start from commercially available precursors, proceeding through steps that yield intermediate products with desired functional groups (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). For example, the structure of morpholine derivatives has been elucidated using 1H NMR and MS, confirming the presence of specific functional groups and the overall molecular framework (Lei et al., 2017).
Chemical Reactions and Properties
Compounds containing morpholine and pyrimidine units can undergo a variety of chemical reactions, including pyrolysis, which can lead to the formation of new heterocyclic structures. The reaction mechanisms and the influence of factors such as solvent dipole moment on the reaction outcomes can be significant areas of study (Pocar et al., 1998).
Physical Properties Analysis
The physical properties of such compounds, including crystal structure and solubility, can be determined through X-ray diffraction and other analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in various fields (Lu et al., 2021).
properties
IUPAC Name |
4-[5-[5-(cyclopropylmethyl)-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O/c17-16(18,19)10-25-14(22-13(23-25)7-11-1-2-11)12-8-20-15(21-9-12)24-3-5-26-6-4-24/h8-9,11H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIABBFYYHGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN(C(=N2)C3=CN=C(N=C3)N4CCOCC4)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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